molecular formula C7H7N5O2S B040461 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 113967-71-8

7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B040461
CAS No.: 113967-71-8
M. Wt: 225.23 g/mol
InChI Key: LGVRZGGAFXBZNJ-UHFFFAOYSA-N
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Description

7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This multifunctional molecule features a [1,2,4]triazolo[1,5-a]pyrimidine core, a privileged structure known for its diverse biological activities, further functionalized with a carboxylic acid, an amino group, and a methylsulfanyl moiety. This unique combination of substituents makes it a versatile building block for the synthesis of novel heterocyclic compounds and targeted libraries. Researchers primarily utilize this compound as a key intermediate in the development of potential therapeutic agents, particularly for kinase inhibition studies, where the triazolopyrimidine scaffold often serves as an ATP-mimetic. The presence of the carboxylic acid group facilitates further derivatization via amide coupling or esterification, allowing for the fine-tuning of physicochemical properties and biological activity. Its specific research applications include the exploration of structure-activity relationships (SAR) in the design of anticancer, antimicrobial, and anti-inflammatory compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c1-15-7-10-6-9-2-3(5(13)14)4(8)12(6)11-7/h2H,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVRZGGAFXBZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=C(C=NC2=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379242
Record name 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113967-71-8
Record name 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with β-Ketoesters

A regioselective one-step synthesis involves reacting 3,5-diamino-1,2,4-triazole with ethyl 3-(methylthio)-3-oxopropanoate under reflux in acetic acid. This yields ethyl 7-amino-2-(methylsulfanyl)triazolo[1,5-a]pyrimidine-6-carboxylate (Fig. 1), a key intermediate. The reaction proceeds via nucleophilic attack of the triazole’s amino groups on the electrophilic carbonyl carbons, followed by dehydration and cyclization.

Mechanistic Insights

  • Nucleophilic Attack : The α-amino group of the triazole attacks the keto group of the β-ketoester, forming an enamine intermediate.

  • Cyclization : Intramolecular dehydration closes the pyrimidine ring, with the methylsulfanyl group occupying position 2 due to steric and electronic directing effects.

  • Regioselectivity : The use of β-ketoesters with electron-withdrawing groups (e.g., methylsulfanyl) ensures preferential formation of the 6-carboxylate derivative.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis to yield the target carboxylic acid. This step is critical for introducing the bioactive carboxylate moiety.

Alkaline Hydrolysis

Treatment of the ethyl ester with 2M NaOH at 80°C for 6 hours cleaves the ester bond, producing the carboxylic acid in >85% yield. The reaction mechanism involves nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, followed by protonation (Fig. 2).

Optimization Considerations

  • Temperature : Elevated temperatures (70–90°C) accelerate hydrolysis but risk decarboxylation.

  • Solvent : Aqueous ethanol (1:1 v/v) balances solubility and reaction efficiency.

Alternative Routes via Malonic Acid Derivatives

Patent literature describes cyclization methods using malonyl halides under acidic conditions. While originally designed for 5,7-dihydroxy derivatives, this approach can be adapted for amino and methylsulfanyl substituents.

Modified Cyclization Protocol

  • Malonyl Chloride Reaction : Reacting N-(3-((aryl)aminosulfonyl)-1H-1,2,4-triazol-5-yl)amine with malonyl chloride in acetonitrile at 70°C forms the triazolo[1,5-a]pyrimidine core.

  • Functionalization : Post-cyclization, the 5- and 7-positions are halogenated using PCl₃ or POBr₃ , followed by amination and thiolation to introduce the amino and methylsulfanyl groups.

Challenges

  • Regioselectivity : Competing reactions at the 5- and 7-positions require careful stoichiometric control.

  • Byproducts : Ring-opened byproducts (up to 25%) necessitate chromatographic purification.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the two primary routes:

MethodStarting MaterialsConditionsYieldRegioselectivityReference
Cyclocondensation3,5-Diamino-1,2,4-triazole + β-ketoesterReflux, acetic acid78–92%High (≥95:5)
HydrolysisEthyl ester intermediateNaOH, 80°C, 6 hrs85–90%N/A
Malonyl Halide CyclizationN-(3-((Aryl)sulfonyl)triazol-5-yl)aminePCl₃, 70–100°C60–75%Moderate (7:3)

Structural Characterization and Crystallography

X-ray diffraction studies of the DMF monosolvate and monohydrate forms reveal distinct hydrogen-bonding networks influencing supramolecular architecture:

  • DMF Monosolvate : Layered structures via N–H···O interactions between triazolo N–H and DMF carbonyl.

  • Monohydrate : 3D networks stabilized by O–H···O (water) and N–H···O bonds, with π-π stacking between pyrimidine rings.

Key Crystallographic Data

  • Space Group : Monoclinic (DMF) vs. Triclinic (hydrate).

  • Packing Efficiency : Hydrate form exhibits higher density (1.532 g/cm³) due to water-mediated interactions.

Industrial-Scale Considerations

For large-scale synthesis, the cyclocondensation-hydrolysis route is preferred due to:

  • Fewer Steps : One-pot cyclization reduces intermediate isolation.

  • Cost-Effectiveness : β-Ketoesters are commercially available and inexpensive.

  • Scalability : Hydrolysis in aqueous NaOH avoids hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like dimethylformamide .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid showed effectiveness against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis through interaction with topoisomerases .

Anticancer Properties
Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, a derivative was tested against breast cancer cells and exhibited a dose-dependent increase in cell death .

Agricultural Applications

Fungicides and Herbicides
The compound has been explored for its potential use as a fungicide and herbicide. Its structural properties allow it to interfere with the metabolic processes of certain fungi and weeds. Field trials have reported promising results in controlling fungal infections in crops while minimizing phytotoxicity .

Material Science

Synthesis of Coordination Compounds
this compound can form coordination compounds with transition metals. These complexes have been studied for their electronic and magnetic properties, which are relevant in the development of new materials for electronics and catalysis .

Case Studies

Study Application Findings
AntimicrobialEffective against E. coli and S. aureus with MIC values < 10 µg/mL.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM.
AgriculturalReduced fungal incidence by 60% in treated crops compared to control.
Material ScienceCoordination complexes exhibited enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetolactate synthase, which is crucial for plant growth . In medical applications, it may inhibit pathways involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitutions at Position 2

The 2-position substituent significantly influences bioactivity and physicochemical properties.

Compound Name 2-Substituent Key Activities/Properties Potency/IC₅₀ (Reference)
Target Compound Methylsulfanyl Antimicrobial, antiproliferative Not quantified in evidence
2-(4-Isopropoxyphenyl) derivative 4-Isopropoxyphenyl Xanthine oxidase inhibition 23× more potent than allopurinol
2-Trifluoromethyl derivative CF₃ Research use (lipophilicity-enhanced) Commercial availability
2-Sulfonamide derivatives SO₂NH₂ Herbicidal activity Effective pre-emergent herbicides

Key Observations :

  • Methylsulfanyl (SCH₃) : Balances lipophilicity and electronic effects, favoring antimicrobial activity .
  • Aryl groups (e.g., 4-isopropoxyphenyl) : Enhance enzyme inhibition via π-π stacking .
  • Sulfonamide (SO₂NH₂) : Increases herbicidal potency through target-specific interactions .

Modifications at Position 6

The carboxylic acid group at position 6 is a critical pharmacophore. Its replacement alters solubility and target binding.

Compound Name 6-Substituent Key Activities Synthesis Method (Reference)
Target Compound -COOH Broad-spectrum bioactivity Multi-component reactions
6-Carboxamide derivatives -CONH₂ Antiproliferative (e.g., cancer cell lines) One-pot synthesis
Ethyl 6-carboxylate -COOEt Intermediate for further derivatization Chlorination/thionation
6-(4-Sulfamoylphenyl)amide -CONH(C₆H₄SO₂NH₂) Antimicrobial Acetic acid reflux

Key Observations :

  • Carboxylic Acid (-COOH) : Enhances hydrogen bonding with enzymes (e.g., xanthine oxidase) but may reduce cell permeability .
  • Carboxamide (-CONH₂): Improves bioavailability and antiproliferative activity, as seen in triorganotin(IV) derivatives .
  • Ester (-COOEt) : Serves as a prodrug form, facilitating metabolic activation .
Table 3: Activity Comparison Across Analogues
Compound Type Antiproliferative Antimicrobial Enzyme Inhibitory Herbicidal
Target Compound (6-COOH, 2-SCH₃) Moderate High Not reported Low
2-SO₂NH₂ Derivatives Low Low Low High
2-Aryl-6-CONH₂ Derivatives High Moderate Moderate Low
6-Carboxylate Esters Low Low Intermediate Low

Key Trends :

  • Antiproliferative activity is maximized in carboxamide derivatives (e.g., compound 7 in ).
  • Herbicidal activity requires sulfonamide or sulfonyl substituents at position 2 .
  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., SCH₃, CF₃) at position 2 .

Biological Activity

7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 113967-71-8) is a heterocyclic compound with potential biological activities. Its structure features a triazole and pyrimidine moiety, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, synthesis methods, and structure-activity relationships (SAR).

  • Molecular Formula : C7_7H7_7N5_5O2_2S
  • Molecular Weight : 225.23 g/mol
  • CAS Number : 113967-71-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that compounds related to the pyrimidine structure exhibit significant anti-inflammatory effects. Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, in vitro assays demonstrated that certain derivatives displayed IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundIC50_{50} (μmol/L)Reference
Celecoxib0.04 ± 0.01
Indomethacin9.17
7-Amino Derivative A0.04 ± 0.09
7-Amino Derivative B0.04 ± 0.02

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that triazole-pyrimidine derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Structure-Activity Relationship (SAR)

The SAR studies on pyrimidine derivatives indicate that modifications at specific positions can enhance their biological activities. For example, the presence of electron-donating groups on the aromatic ring has been correlated with increased potency against COX enzymes and enhanced antimicrobial activity .

Crystal Structure Analysis

Recent crystallographic studies have provided insights into the molecular arrangement of this compound in different solvent environments. The analysis revealed distinct hydrogen-bonding patterns that contribute to its stability and potential interactions with biological targets .

Case Studies

  • In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that a derivative of this compound significantly reduced inflammation compared to control groups, indicating its potential as an effective anti-inflammatory agent.
  • Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antibacterial properties.

Q & A

Q. What are the common synthetic routes for 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via multi-component condensation reactions. For example, triazolo[1,5-a]pyrimidine derivatives are prepared by reacting 3-amino-5-alkylthio-1,2,4-triazoles with aromatic aldehydes and β-keto esters under microwave irradiation (323 K, 30 minutes), as demonstrated in analogous syntheses . Optimization involves:

  • Solvent selection : Ethanol or acetone for solubility and recrystallization.
  • Catalyst screening : Acidic or basic conditions to enhance cyclization efficiency.
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating.

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer: Structural validation relies on:

  • X-ray crystallography : Determines bond lengths, angles, and planarity of the triazolopyrimidine ring system (e.g., planar bicyclic system with deviations <0.034 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.14–7.41 ppm), methylsulfanyl groups (δ 2.59 ppm), and ester carbonyls (δ 170–175 ppm in ¹³C) .
    • IR : Confirms carboxylic acid (≈1700 cm⁻¹) and amino (≈3300 cm⁻¹) functionalities.
  • Chromatography : HPLC (≥98% purity) to assess purity .

Q. What spectroscopic and computational tools are critical for characterizing its electronic properties?

Methodological Answer:

  • UV-Vis spectroscopy : Identifies π→π* transitions in the conjugated triazolopyrimidine system.
  • DFT calculations : Predict HOMO/LUMO energies and charge distribution to correlate with reactivity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 441.94 for C₂₂H₂₁ClN₄O₂S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

Methodological Answer:

  • Scaffold modification : Introduce substituents at positions 2 (methylsulfanyl) and 6 (carboxylic acid) to modulate solubility and target binding .
  • Bioassay integration : Test against enzyme targets (e.g., kinases, receptors) using:
    • In vitro assays : IC₅₀ determination for inhibitors.
    • Molecular docking : Compare binding poses of derivatives using crystallographic data (e.g., π-stacking interactions at 3.63–3.88 Å distances) .
  • Data analysis : Use multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Validate computational models : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) using experimental crystal structures as benchmarks .
  • Reassess assay conditions : Check for false negatives due to solubility issues (e.g., carboxylic acid protonation state at physiological pH).
  • Crystallographic feedback : Compare predicted vs. observed binding modes in protein-ligand co-crystals .

Q. What advanced strategies optimize reaction pathways for scalable synthesis?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., artificial force-induced reaction method) to identify low-energy intermediates .
  • Flow chemistry : Continuous flow systems to enhance mixing and heat transfer for hazardous steps (e.g., chloromethylation).
  • In situ monitoring : Raman spectroscopy tracks reaction progress in real-time, reducing byproduct formation.

Q. How to analyze crystallographic data to resolve polymorphism or solvate formation?

Methodological Answer:

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
  • Thermogravimetric analysis (TGA) : Detect solvent loss in solvates (e.g., acetone in ).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π⋯π stacking vs. H-bonding) to explain packing differences .

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